molecular formula C15H12ClN5O B2460020 2-(4-chlorophenyl)-N-methyl-N-phenyl-2H-tetrazole-5-carboxamide CAS No. 1396676-02-0

2-(4-chlorophenyl)-N-methyl-N-phenyl-2H-tetrazole-5-carboxamide

Cat. No. B2460020
CAS RN: 1396676-02-0
M. Wt: 313.75
InChI Key: XNKRJFQTMBRSTM-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-methyl-N-phenyl-2H-tetrazole-5-carboxamide, also known as CGP-37157, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of tetrazole-based compounds, which have shown promising results in various fields of research.

Scientific Research Applications

Organic Semiconductors and Molecular Electronics

Organic semiconductors, including tetrazole derivatives, have garnered interest due to their unique optical properties. These materials find applications in gas sensors, thin-film transistors, and photovoltaic cells. The π-conjugated electron system in tetrazole compounds contributes to their absorption and emission of light, making them suitable for molecular electronics .

Nonlinear Optical Properties

Quinoline derivatives, including tetrazoles, exhibit nonlinear optical properties. These materials can manipulate light in ways that linear materials cannot. Researchers explore their potential in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The delocalized π-electron system in tetrazoles contributes to their intriguing optical behavior .

Coordination Chemistry and Complex Formation

The compound’s structure allows it to participate in coordination chemistry. For instance, it can form complexes with transition metal ions. Researchers have investigated its coordination behavior and its potential applications in catalysis, sensing, and materials science .

properties

IUPAC Name

2-(4-chlorophenyl)-N-methyl-N-phenyltetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN5O/c1-20(12-5-3-2-4-6-12)15(22)14-17-19-21(18-14)13-9-7-11(16)8-10-13/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNKRJFQTMBRSTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=NN(N=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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